

Seproxetine metabolic profile comparison

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Compound Focus: Sproxetine Hydrochloride

CAS No.: 127685-30-7

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Biochemical Profile of Sproxetine

The table below summarizes the core metabolic identity and characteristics of Sproxetine based on current scientific literature.

Characteristic	Details on Sproxetine
Chemical Identity	(S)-enantiomer of norfluoxetine [1]
Relationship	Active metabolite of Fluoxetine (Prozac) [2] [1]
Primary Formation	Hepatic metabolism via CYP450 N-demethylation of fluoxetine [2]
Key Metabolic Feature	Long elimination half-life (7-9 days) [2]
Analytical Method (Example)	Chiral separation using a pepsin-based stationary phase with HPLC-UV [1]

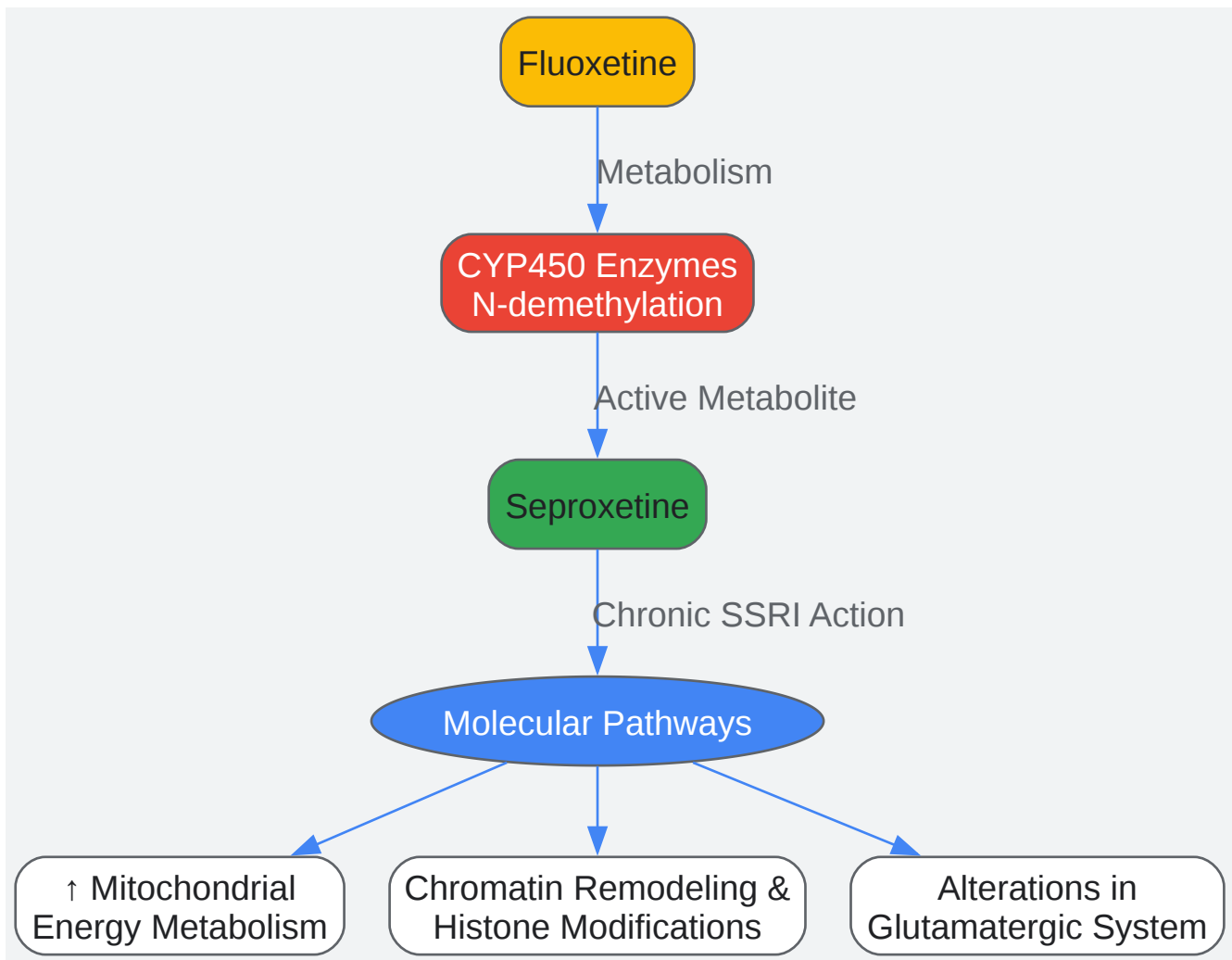
Experimental Methodologies for Profiling

For your guide, detailing the experimental protocols is crucial. The following methods are relevant for studying the metabolism of compounds like Sproxetine.

- **In Vitro Metabolite Identification (MetID):** This standard protocol involves incubating the drug candidate with hepatocytes (human or animal) and using LC-MS for structural elucidation [3].
 - **Typical Protocol:** Cryopreserved human hepatocytes are thawed and diluted to 1 million viable cells/mL. The test compound is added to a final concentration of 4 μ M and incubated at 37°C. Aliquots are taken at time points (e.g., 0, 40, 120 min), and the reaction is quenched with cold acetonitrile/methanol. After centrifugation, the supernatant is analyzed by high-resolution LC-MS to identify and semi-quantify metabolites [3].
- **Chiral Separation and Analysis:** A validated method for the specific quantification of Seproxetine enantiomers exists [1].
 - **Chromatographic System:** HPLC with a pepsin chiral stationary phase (Ultron ES-Pepsin column).
 - **Method Development:** Parameters like mobile phase pH, buffer strength, organic modifier concentration, and column temperature are optimized for robust separation.
 - **Validation:** The method demonstrates acceptable precision, linearity, recovery, and selectivity for determining the R-norfluoxetine impurity in Seproxetine bulk substance [1].

Metabolic Pathways in Context

The diagram below outlines the metabolic relationship between fluoxetine and Seproxetine, and the subsequent systems-level effects identified in modern research.



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Research Context and Comparative Insights

While direct metabolite-to-metabolite comparisons are scarce, contemporary antidepressant research provides a critical context for understanding the broader metabolic landscape that includes Seproxetine.

- **Multi-Omics Profiles of SSRIs:** Advanced studies reveal that chronic SSRI treatment, including with fluoxetine (which produces Seproxetine), induces widespread molecular changes beyond the serotonin system. These include pervasive shifts in **energy metabolism, mitochondrial function, and chromatin remodeling** across many brain regions [4]. This suggests the clinical effects of drugs like fluoxetine, and by extension their active metabolites, arise from complex network actions.

- **Comparative Metabolomic Studies:** Research comparing different antidepressant classes shows they perturb common metabolic pathways. Studies in mouse models indicate that both fluoxetine and the tricyclic antidepressant imipramine affect **amino acid metabolism, energy metabolism, and neurotransmitter systems**, though each drug may have unique predictive biomarkers (e.g., myo-inositol for fluoxetine) [5]. This highlights that meaningful comparison often lies in shared and distinct pathway activities rather than just parent drug vs. metabolite.

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